

# chemical and physical properties of Istaroxime hydrochloride

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## Compound of Interest

Compound Name: Istaroxime hydrochloride

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## Istaroxime Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Istaroxime hydrochloride** is a novel intravenous agent under investigation for the treatment of acute heart failure. It is distinguished by a unique dual mechanism of action: inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump and stimulation of the sarco/endoplasmic reticulum Ca<sup>2+</sup>-ATPase isoform 2a (SERCA2a).<sup>[1][2]</sup> This dual activity provides both positive inotropic (enhancement of cardiac contractility) and lusitropic (improvement of cardiac relaxation) effects. This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and key experimental protocols related to **Istaroxime hydrochloride**, intended for a scientific audience.

### Chemical and Physical Properties

**Istaroxime hydrochloride** is a synthetic steroid derivative.<sup>[3]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(3E,5S,8R,9S,10R,13S,14S)-3-(2-Aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione Hydrochloride	[4]
Synonyms	PST-2744 hydrochloride	[5]
CAS Number	374559-48-5	[6]
Molecular Formula	C <sub>21</sub> H <sub>33</sub> ClN <sub>2</sub> O <sub>3</sub>	[6]
Molecular Weight	396.95 g/mol	[6]
Appearance	White to light brown solid	[5]
Solubility	DMSO: ≥ 45 mg/mL (113.36 mM) H <sub>2</sub> O: 25 mg/mL (62.98 mM; requires ultrasound) PBS: 12.5 mg/mL (31.49 mM; with ultrasonication <60°C) Also soluble in formulations with PEG300, Tween-80, Saline, and Corn Oil.	[5][7][8]

## Mechanism of Action

Istaroxime exhibits a dual mechanism of action that favorably modulates cardiac myocyte calcium cycling, addressing both systolic and diastolic dysfunction in heart failure.[1][2]

## Inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase

Similar to cardiac glycosides, Istaroxime inhibits the Na<sup>+</sup>/K<sup>+</sup>-ATPase, an enzyme responsible for maintaining the sodium and potassium gradients across the cardiomyocyte membrane.[2]

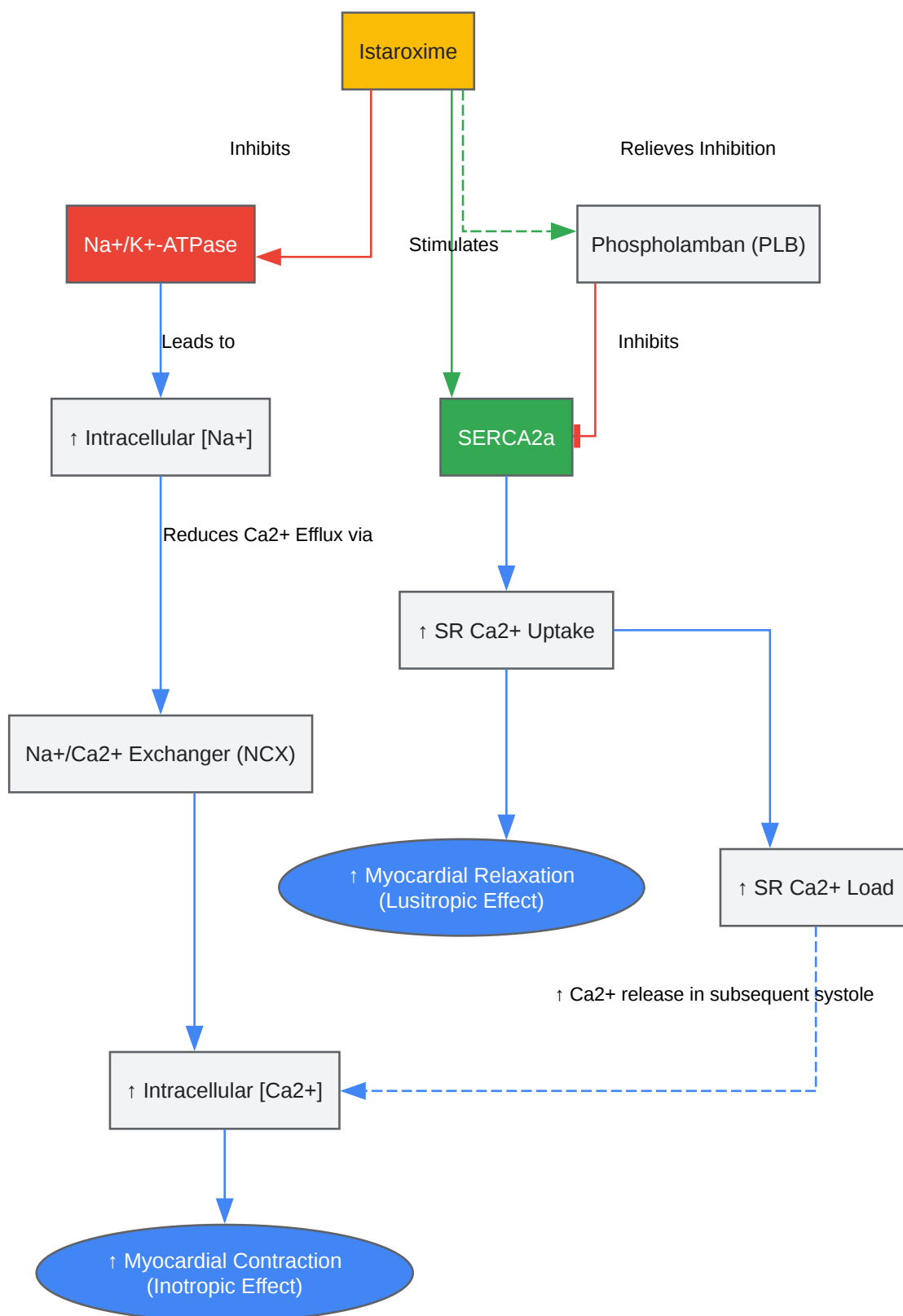
This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in

reduced calcium extrusion and a net increase in intracellular calcium levels. This rise in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful contraction of the heart muscle (positive inotropic effect).

## Stimulation of SERCA2a

Uniquely, Istaroxime also stimulates the activity of SERCA2a, a calcium pump on the membrane of the sarcoplasmic reticulum (SR).[1][9] SERCA2a is responsible for transporting calcium from the cytosol back into the SR during diastole, which is essential for myocardial relaxation. In heart failure, SERCA2a function is often impaired. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLB), a regulatory protein.[9] This action is independent of the cAMP/PKA signaling pathway.[9] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, promoting improved myocardial relaxation (lusitropic effect) and increasing the SR calcium load for subsequent contractions.[1][10]

The dual mechanism of Istaroxime is depicted in the following signaling pathway diagram:



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Istaroxime's dual mechanism of action in a cardiomyocyte.

## Quantitative Data

The following tables summarize the key quantitative data regarding the activity of **Istaroxime hydrochloride**.

Table 1: Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition

Parameter	Species/Tissue	Value	Reference(s)
IC50	Not Specified	0.11 $\mu$ M	[5]
IC50	Dog Kidney	0.43 $\pm$ 0.15 $\mu$ M	[11]
IC50	Guinea Pig Kidney	8.5 $\mu$ M	[11]
IC50 (for INaK inhibition)	Not Specified	32 $\pm$ 4 $\mu$ M	[12]

Table 2: SERCA2a Stimulation

Parameter	Preparation	Istaroxime Concentration	Effect	Reference(s)
Vmax Increase	Healthy Dog Cardiac SR	100 nM	Statistically significant increase	[9]
<sup>45</sup> Ca Uptake	Healthy Dog Cardiac SR Vesicles	50 nM	+22% increase	[13]
Vmax Increase	STZ Diabetic Rat Cardiac Homogenates	500 nmol/L	+25% increase	[13]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

## Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Assay

This assay determines the inhibitory effect of Istaroxime on Na<sup>+</sup>/K<sup>+</sup>-ATPase activity by measuring the hydrolysis of ATP.

Objective: To determine the IC<sub>50</sub> value of Istaroxime for Na<sup>+</sup>/K<sup>+</sup>-ATPase.

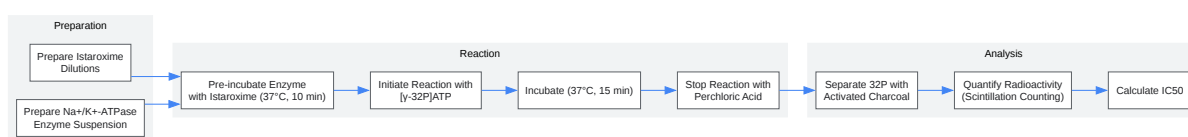
Materials:

- Purified Na<sup>+</sup>/K<sup>+</sup>-ATPase enzyme (e.g., from porcine cerebral cortex or dog kidney)
- **Istaroxime hydrochloride**
- Assay Buffer: 140 mM NaCl, 3 mM MgCl<sub>2</sub>, 50 mM HEPES-Tris (pH 7.5)
- Substrate Solution: 3 mM ATP, 10 mM KCl, and [γ-<sup>32</sup>P]ATP
- Ouabain (a specific Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibitor)
- 30% (v/v) perchloric acid
- Activated charcoal
- Scintillation counter

Procedure:

- Enzyme Preparation: Prepare a suspension of the purified Na<sup>+</sup>/K<sup>+</sup>-ATPase enzyme in the assay buffer.
- Pre-incubation: Pre-incubate the enzyme with increasing concentrations of Istaroxime for 10 minutes at 37°C in a final volume of 120 μL of the assay buffer.
- Reaction Initiation: Add 10 μL of the substrate solution containing [γ-<sup>32</sup>P]ATP to start the reaction.
- Incubation: Incubate the reaction mixture for 15 minutes at 37°C.
- Reaction Termination: Stop the reaction by adding 30% (v/v) perchloric acid.

- Separation of  $^{32}\text{P}$ : Separate the released  $^{32}\text{P}$  from the unreacted  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  by centrifugation with activated charcoal.
- Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter.
- Data Analysis: Express the inhibitory activity as a percentage of the control sample (without Istaroxime). Calculate the  $\text{IC}_{50}$  value by fitting the data to a dose-response curve.



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Experimental workflow for the  $\text{Na}^+/\text{K}^+$ -ATPase inhibition assay.

## SERCA2a Activity Assay

This assay measures the effect of Istaroxime on the ATP hydrolysis activity of SERCA2a in cardiac microsomes.

Objective: To determine the effect of Istaroxime on SERCA2a activity ( $V_{\text{max}}$ ) and its affinity for calcium ( $K_d(\text{Ca}^{2+})$ ).

Materials:

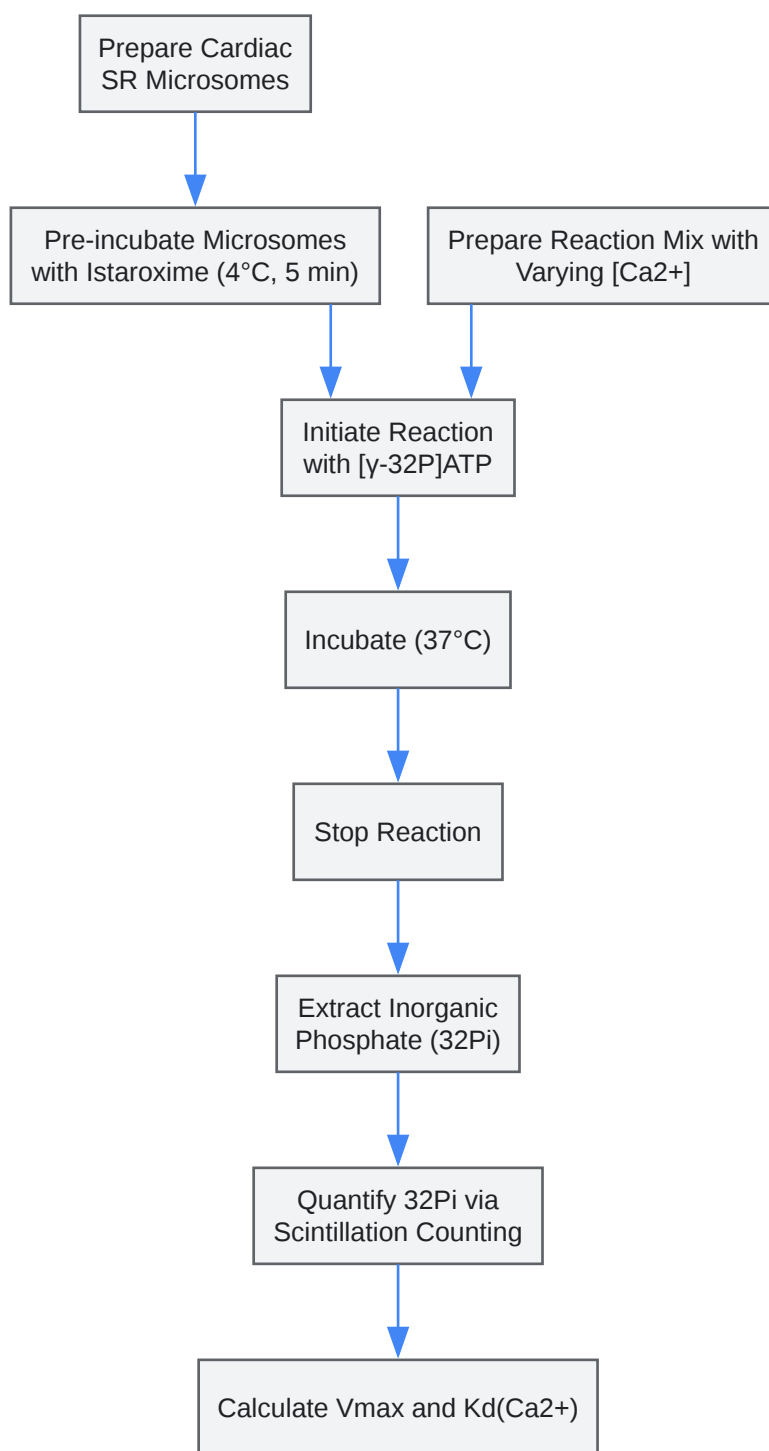
- Cardiac sarcoplasmic reticulum (SR) microsomes
- **Istaroxime hydrochloride**
- Assay Buffer: 40 mM Tris-maleate (pH 6.8), 100 mM KCl, 5 mM  $\text{MgCl}_2$ , 5 mM  $\text{NaN}_3$ , 1 mM EGTA, 0.5 mM DTT

- $\text{CaCl}_2$  stock solution to achieve various free  $\text{Ca}^{2+}$  concentrations (100–3000 nmol/L)
- ATP solution containing  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
- Quenching solution (e.g., trichloroacetic acid)
- Ammonium molybdate and an organic solvent (e.g., isobutanol/benzene) for phosphate extraction
- Scintillation counter

#### Procedure:

- Microsome Preparation: Isolate SR microsomes from cardiac tissue using differential centrifugation.
- Pre-incubation: Pre-incubate the cardiac microsomes with various concentrations of Istaroxime (e.g., 0.0001–100 nM) for 5 minutes at 4°C.[9]
- Reaction Initiation: Initiate the ATPase reaction by adding the ATP solution containing  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  to the microsome suspension in the assay buffer with a specific free  $\text{Ca}^{2+}$  concentration.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
- Reaction Termination: Stop the reaction by adding the quenching solution.
- Phosphate Extraction: Extract the released inorganic phosphate ( $^{32}\text{Pi}$ ) by forming a phosphomolybdate complex and partitioning it into the organic solvent.
- Quantification: Measure the radioactivity of an aliquot of the organic phase using a liquid scintillation counter.
- Data Analysis: Determine SERCA2a-specific activity by subtracting the activity measured in the presence of the SERCA inhibitor CPA. Construct  $\text{Ca}^{2+}$ -activation curves to determine  $V_{\text{max}}$  and  $K_d(\text{Ca}^{2+})$ .





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Workflow for the SERCA2a ATPase activity assay.

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## References

- 1. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 4. [medkoo.com](https://medkoo.com) [[medkoo.com](https://medkoo.com)]
- 5. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 6. [hoelzel-biotech.com](https://hoelzel-biotech.com) [[hoelzel-biotech.com](https://hoelzel-biotech.com)]
- 7. Istaroxime | intravenous agen | CAS# 374559-48-5 | InvivoChem [[invivochem.com](https://invivochem.com)]
- 8. [doronscientific.com](https://doronscientific.com) [[doronscientific.com](https://doronscientific.com)]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. Istaroxime: A rising star in acute heart failure - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 11. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
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